molecular formula C12H5F13S B8533050 [(Tridecafluorohexyl)sulfanyl]benzene CAS No. 69127-72-6

[(Tridecafluorohexyl)sulfanyl]benzene

Cat. No. B8533050
Key on ui cas rn: 69127-72-6
M. Wt: 428.21 g/mol
InChI Key: OOARTWBHOTYAKZ-UHFFFAOYSA-N
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Patent
US05082945

Procedure details

Perfluorohexyl iodide (4.5 g), sodium hydroxymethanesulphinate (4 g) and phenyl disulphide (2.2 g) in dimethylformamide (10 cc) and water (0.5 cc) are stirred for 12 hours. After the usual treatment, phenyl perfluorohexyl sulphide is obtained in 40% yield.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
sodium hydroxymethanesulphinate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2](I)([F:19])[C:3]([F:18])([F:17])[C:4]([F:16])([F:15])[C:5]([F:14])([F:13])[C:6]([F:12])([F:11])[C:7]([F:10])([F:9])[F:8].OCS([O-])=O.[Na+].[C:27]1([S:33]SC2C=CC=CC=2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CN(C)C=O.O>[F:1][C:2]([S:33][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([F:19])[C:3]([F:18])([F:17])[C:4]([F:16])([F:15])[C:5]([F:14])([F:13])[C:6]([F:12])([F:11])[C:7]([F:10])([F:9])[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)I
Name
sodium hydroxymethanesulphinate
Quantity
4 g
Type
reactant
Smiles
OCS(=O)[O-].[Na+]
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)SSC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)SC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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